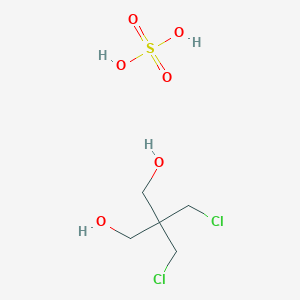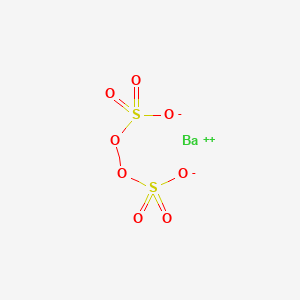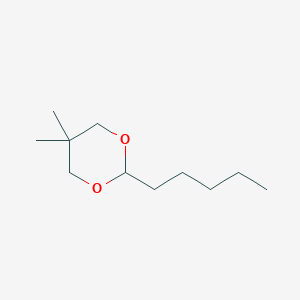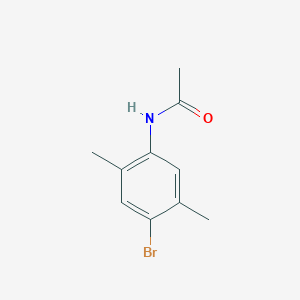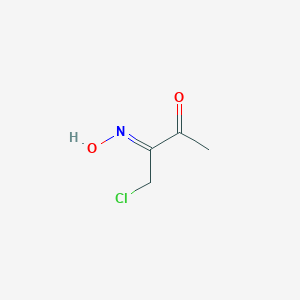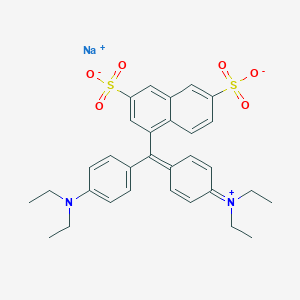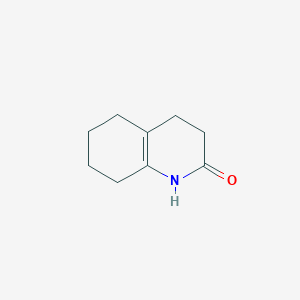
3,4,5,6,7,8-六氢-2(1H)-喹啉酮
描述
Synthesis Analysis 3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone and its derivatives can be synthesized through various chemical reactions involving the cyclization of different starting materials. A notable method includes biocatalytic synthesis using environmentally friendly solvents and catalysts, such as lemon juice, to achieve very good-to-excellent yields (Petronijevic et al., 2017). Domino reactions have also been utilized for synthesizing tetrahydroquinolines and quinolinones, highlighting various synthetic approaches including reduction, oxidation, and metal-promoted processes (Nammalwar & Bunce, 2013).
Molecular Structure Analysis The molecular structure of quinolinone derivatives has been analyzed through techniques such as 1H NMR and IR spectroscopy, demonstrating how modifications at certain positions affect the compound's properties. For instance, crystal structure determinations have provided insights into the molecular configurations and intermolecular interactions of these compounds (Mondieig et al., 2011).
Chemical Reactions and Properties Chemical reactions involving 3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone derivatives are diverse, including their role as intermediates in the synthesis of pharmacologically active compounds. Their reactivity can be tailored through substitutions, leading to compounds with varied biological activities (Meiring et al., 2017).
Physical Properties Analysis The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are significantly influenced by their molecular structure and substituents. Detailed crystallographic studies reveal the impact of different functional groups on the overall properties of the compound (Mondieig et al., 2011).
Chemical Properties Analysis The chemical behavior of 3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone derivatives varies widely with different substitutions. These modifications can enhance their reactivity towards specific types of chemical transformations, including oxidation, reduction, and cyclization reactions, allowing for the targeted synthesis of novel compounds with potential biological applications (Wu Chun, 2004).
科学研究应用
药理应用:3,4-二氢-2(1H)-喹啉酮类化合物,包括3,4,5,6,7,8-六氢-2(1H)-喹啉酮,在许多药理活性化合物中存在。它们表现出磷酸二酯酶抑制、β-肾上腺素受体阻断、加压素受体拮抗以及与5-羟色胺和多巴胺受体的相互作用等活性。这些特性使它们在药物设计和作用中具有多功能性,在治疗各种疾病(Meiring, Petzer, & Petzer, 2017)中有应用。
抗菌、抗癌和抗病毒特性:喹啉酮,包括3,4,5,6,7,8-六氢-2(1H)-喹啉酮衍生物,展示了一系列生物活性,尤其是抗菌、抗癌和抗病毒特性。它们还显示出潜力作为免疫调节剂和酶抑制剂(Kwak et al., 2015)。
抗肿瘤剂:与3,4,5,6,7,8-六氢-2(1H)-喹啉酮结构相关的5,6-二氢-8(7H)-喹啉酮的某些衍生物已被合成,并在动物模型中显示出抗癌活性。这突显了喹啉酮衍生物作为抗肿瘤剂的潜力(Lemke, Shek, Cates, & Smith, 1977)。
荧光特性和合成:喹啉酮衍生物已被合成并研究其荧光特性,可用于各种科学应用。这些化合物已被评估其对特定癌细胞系的细胞毒性,尽管在高达50 µM的浓度下未观察到显著活性(Trávníček, Buchtík, & Němec, 2014)。
单胺氧化酶抑制:喹啉酮衍生物是单胺氧化酶B (MAO-B) 的高效选择性抑制剂,这一特性在帕金森病治疗中可能有用。最有效的抑制剂表现出纳摩尔级的效力,并对MAO-B表现出显著选择性,而非MAO-A(Meiring, Petzer, & Petzer, 2013)。
属性
IUPAC Name |
3,4,5,6,7,8-hexahydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNPGPYFWRUKRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)CCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352902 | |
| Record name | 3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone | |
CAS RN |
10333-11-6 | |
| Record name | 3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




